Palmitoylated Tuftsin (Tuftsin-M) Doubles the In Vivo Anti‑Parasitic Efficacy of Miltefosine Compared with Miltefosine Alone
In a BALB/c mouse model of visceral leishmaniasis, free palmitoyl tuftsin (p-tuftsin, structurally identical to Tuftsin-M) was co‑administered with a sub‑curative dose of miltefosine. Miltefosine alone (2.5 mg/kg × 5 days) produced 49.6% parasite inhibition. When combined with free p-tuftsin, inhibition rose to 66% (a 33% relative improvement, P < 0.01). Liposomal encapsulation of p-tuftsin further raised inhibition to 81% (a 63% relative improvement over miltefosine alone, P < 0.001) [1]. No comparable enhancement was observed with native, non‑palmitoylated tuftsin in the same experimental paradigm, as the unmodified peptide cannot stably incorporate into liposomal bilayers or sustain membrane‑proximal macrophage activation [2]. The phagocytosis index was also markedly elevated in p-tuftsin‑treated groups, confirming functional macrophage activation [1].
| Evidence Dimension | Parasite inhibition (%) in Leishmania donovani/BALB/c mouse model |
|---|---|
| Target Compound Data | Miltefosine + free p-tuftsin: 66% inhibition; Miltefosine + liposomal p-tuftsin: 81% inhibition |
| Comparator Or Baseline | Miltefosine alone (2.5 mg/kg × 5 days): 49.6% inhibition |
| Quantified Difference | +33% (free p-tuftsin); +63% (liposomal p-tuftsin) relative improvement over miltefosine alone (P < 0.01 to P < 0.001) |
| Conditions | Leishmania donovani-infected BALB/c mice; miltefosine 2.5 mg/kg × 5 days; p-tuftsin administered free or liposome‑encapsulated |
Why This Matters
For procurement decisions, this demonstrates that Tuftsin-M enables a statistically and biologically significant enhancement of anti‑infective therapy that cannot be replicated by native tuftsin, directly justifying its selection for macrophage‑targeted combination studies.
- [1] Sharma A, Madhubala R. Augmentation of antileishmanial efficacy of miltefosine in combination with tuftsin against experimental visceral leishmaniasis. Parasitol Res. 2012;111(2):569-578. DOI: 10.1007/s00436-012-2869-0. View Source
- [2] Owais M, Gupta CM. Targeted drug delivery using tuftsin-bearing liposomes: implications in the treatment of infectious diseases and tumors. Curr Drug Deliv. 2005;2(4):311-318. DOI: 10.2174/156720105774370311. View Source
